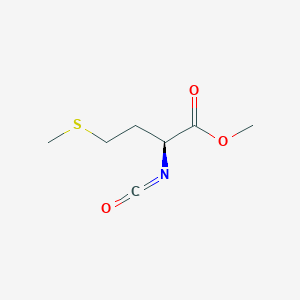

Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate

Description

Properties

IUPAC Name |

methyl (2S)-2-isocyanato-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-11-7(10)6(8-5-9)3-4-12-2/h6H,3-4H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRPJRSRZAQDQI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427084 | |

| Record name | Methyl N-(oxomethylidene)-L-methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93778-88-2 | |

| Record name | Methyl N-(oxomethylidene)-L-methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Isocyanato-4-(methylthio)butyric Acid Methyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves two key stages:

Preparation of the Precursor: Methyl 2-hydroxy-4-(methylthio)butanoate

A well-documented method for preparing the hydroxy methyl ester precursor involves the free radical addition of methyl mercaptan to methyl 2-hydroxy-3-butenoate . This reaction proceeds via a free radical mechanism initiated by a radical initiator such as AIBN (azobisisobutyronitrile) under controlled temperature and pressure conditions:

- The methyl mercaptan free radical attacks the terminal carbon-carbon double bond of methyl 2-hydroxy-3-butenoate, adding the methylthio group according to the Anti-Markovnikov rule.

- The reaction is conducted in a metal pressure vessel under an inert atmosphere (dry nitrogen), initially cooled to -78°C, then warmed to 50–60°C for about 5 hours.

- The product, methyl 2-hydroxy-4-(methylthio)butanoate, is isolated by distillation and purification steps, achieving high purity (up to 98% by gas chromatography).

This precursor can be hydrolyzed or further processed to yield the corresponding acid or other derivatives as needed.

Conversion to the Isocyanate

The critical step in preparing Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate is the formation of the isocyanate group. The most reliable industrial and laboratory methods involve thermal decomposition of carbamate intermediates or direct isocyanate synthesis from amine precursors.

Carbamate Thermal Decomposition Method

- A carbamate derivative of the methyl ester is prepared, often by reacting the corresponding amine with a carbonate reagent.

- The carbamate is then subjected to thermal decomposition in the presence of a polyisocyanate compound and an inert solvent to suppress side reactions.

- The reaction is typically carried out continuously in a thermal decomposition reactor at temperatures ranging from 150°C to 300°C.

- The process includes continuous removal of low boiling point decomposition products (such as hydroxy compounds and isocyanates) in gaseous form and recovery of high boiling point components in liquid form to prevent reactor fouling.

- The inert solvent, which is stable under reaction conditions and has a boiling point between that of the isocyanate and hydroxy compound, helps suppress recombination reactions that would revert isocyanate back to carbamate.

This method allows for controlled, continuous production of the isocyanate with minimized side reactions and high yield.

Alternative Direct Methods

While less detailed in the literature, direct conversion of the amino acid methyl ester to the isocyanate can be achieved by:

- Reaction with phosgene or phosgene substitutes (e.g., triphosgene) under controlled conditions.

- Use of specialized reagents that convert the amino group to the isocyanate without racemization or side reactions.

- Careful control of temperature and reaction environment to preserve the chiral center and methylthio substituent.

However, these methods require stringent safety and environmental controls due to the toxicity of phosgene and related reagents.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Materials | Notes/Outcomes |

|---|---|---|---|

| Precursor synthesis | Free radical addition of methyl mercaptan to methyl 2-hydroxy-3-butenoate | Methyl mercaptan, AIBN, methyl 2-hydroxy-3-butenoate | Conducted under N2, -78°C to 60°C, 5 h; high purity product |

| Carbamate formation | Reaction of amine precursor with carbonate | Amine derivative, carbonate reagent | Forms carbamate intermediate for isocyanate synthesis |

| Thermal decomposition | Continuous thermal decomposition at 150–300°C | Carbamate, polyisocyanate compound, inert solvent | Continuous removal of low boiling products; suppresses side reactions |

| Alternative direct conversion | Reaction with phosgene or substitutes | Amino acid methyl ester, phosgene/triphosgene | Requires strict control; risk of racemization and side reactions |

Research Findings and Considerations

- The free radical addition method for precursor synthesis is well-established and provides a stereospecific route to the methylthio-substituted hydroxy ester, which is crucial for maintaining the (S)-configuration in the final product.

- The thermal decomposition of carbamates in the presence of polyisocyanates and inert solvents is a modern industrial approach that enhances yield and purity by minimizing side reactions such as recombination of isocyanate with hydroxy compounds.

- The choice of inert solvent and precise control of reaction parameters (temperature, pressure, residence time) are critical for optimizing the isocyanate yield and preventing polymerization or degradation.

- Safety considerations are paramount due to the reactive and potentially hazardous nature of isocyanates and phosgene-based reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isocyanate group to an amine.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols are employed under mild to moderate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Ureas and carbamates.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

(S)-(-)-MIC serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to form stable derivatives through nucleophilic addition reactions with amines and alcohols facilitates the development of drugs that target specific biological pathways. This property is particularly beneficial in the creation of compounds that require precise stereochemical configurations for biological activity.

Bioactive Peptides

The chiral center present in (S)-(-)-MIC makes it an essential building block for synthesizing bioactive peptides. These peptides can be tailored for specific therapeutic applications, thereby enhancing their efficacy in treating various diseases.

Agrochemical Applications

Pesticide Development

In agrochemicals, (S)-(-)-MIC is utilized to enhance the efficacy of pesticides and herbicides. Its reactivity allows for improved penetration into plant tissues, leading to more effective pest control measures. This application is critical in agricultural practices where maximizing crop yield while minimizing chemical use is essential.

Chemical Biology and Biochemical Research

Protein Modification Studies

(S)-(-)-MIC is employed in proteomics research to modify proteins through covalent bonding with amino acid residues, particularly lysine. This modification can alter protein function, which is vital for understanding enzyme mechanisms and developing enzyme inhibitors.

Toxicology and Pharmacology

Research involving (S)-(-)-MIC also extends into toxicology, where its interactions with biological nucleophiles are studied. Understanding these interactions helps inform safety assessments and therapeutic applications, especially regarding how such compounds may elicit immune responses or affect biological systems.

Material Science and Polymer Chemistry

Advanced Materials Development

(S)-(-)-MIC is used in the synthesis of specialty polymers that exhibit unique properties suitable for various applications, including coatings and adhesives. Its ability to enhance mechanical properties and thermal stability makes it a valuable component in material science.

- Pharmaceutical Development Case Study : In a recent study, researchers synthesized a new class of anti-cancer agents using (S)-(-)-MIC as a building block. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in drug discovery.

- Agrochemical Efficacy Study : A field trial demonstrated that formulations containing (S)-(-)-MIC significantly outperformed traditional pesticides in controlling specific pests while reducing the overall chemical load applied to crops.

- Biochemical Research Application : A proteomics study utilized (S)-(-)-MIC to modify proteins involved in metabolic pathways, leading to insights into enzyme regulation and potential targets for therapeutic intervention.

Mechanism of Action

The mechanism of action of Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Methyl butyrate: A simple ester with a fruity odor, used in flavors and fragrances.

Methyl thiobutyrate: A sulfur-containing ester with applications in the food and fragrance industries.

Biological Activity

Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate, commonly referred to as (S)-(-)-MIC, is an isocyanate compound with significant implications in biological research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H13NO3S

- Molecular Weight : 203.26 g/mol

- Appearance : Colorless to light yellow liquid with a distinctive odor

- Reactivity : Highly reactive due to the isocyanate functional group, capable of undergoing nucleophilic addition reactions with various biological nucleophiles.

The primary mechanism of action for (S)-(-)-MIC involves its ability to react with nucleophilic sites on proteins, particularly targeting the primary amine groups of amino acids such as lysine. This reaction results in the formation of stable covalent bonds, leading to:

- Protein Modification : Alters protein function by modifying amino acid residues.

- Enzyme Inhibition : Covalent bonding can inhibit enzyme activity, impacting various biochemical pathways.

- Immune Response Activation : Potentially elicits immune responses due to the formation of adducts that may be recognized as foreign by the immune system.

Antimicrobial Properties

Research has indicated that (S)-(-)-MIC exhibits antimicrobial activity. It has been investigated for its potential as a biocide against various microorganisms, including bacteria and fungi. The compound's efficacy in inhibiting microbial growth can be attributed to its reactivity with essential biomolecules within these organisms.

Case Studies

-

Antimicrobial Efficacy Study :

- A study demonstrated that (S)-(-)-MIC showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- The compound's mechanism involved disrupting cellular processes through covalent modifications of critical proteins.

- Protein Interaction Studies :

Applications in Research

Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate serves as a valuable tool in various scientific fields:

- Chemical Biology : Used for studying protein interactions and modifications.

- Drug Discovery : Its ability to modify proteins makes it a candidate for developing new therapeutic agents targeting specific diseases.

- Synthetic Chemistry : Acts as a building block for synthesizing bioactive compounds and peptides with defined stereochemistry.

Comparative Analysis

| Property/Activity | Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate | Methyl Butyrate | Methyl Thiobutyrate |

|---|---|---|---|

| Chemical Structure | Isocyanate | Ester | Sulfur-containing ester |

| Biological Activity | Antimicrobial, protein modifier | Flavoring agent | Fragrance applications |

| Reactivity | High (nucleophilic addition) | Low | Moderate |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate, and how is enantiomeric purity ensured?

- Methodology : Synthesis typically involves sequential functionalization of the butyrate backbone. For example, introducing the methylthio group via thiol-alkylation, followed by isocyanate formation using phosgene or safer alternatives (e.g., triphosgene). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization in non-polar solvents ensures enantiomeric purity. Chiral HPLC or polarimetry (optical rotation) validates stereochemistry .

Q. Which spectroscopic techniques are prioritized for structural and stereochemical characterization?

- Methodology :

- NMR : 1H and 13C NMR identify backbone protons/carbons, while 2D NMR (COSY, HSQC) confirms connectivity. The isocyanate group’s electron-withdrawing effect deshields adjacent protons.

- IR : A sharp peak ~2270 cm⁻¹ confirms the isocyanate (-NCO) group.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Chiral Analysis : Chiral HPLC with polysaccharide columns compares retention times to standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Use fume hoods to avoid inhalation (S22) and wear nitrile gloves, goggles, and lab coats (S36).

- Immediate eye irrigation (S26) in case of exposure.

- Store under inert gas (argon/nitrogen) to prevent moisture-induced degradation. Reference safety data from structurally similar isocyanates (e.g., 4-Methyl-2-nitrophenyl isocyanate) .

Advanced Research Questions

Q. How does the methylthio substituent influence hydrolysis kinetics in aqueous vs. anhydrous environments?

- Methodology : Conduct kinetic studies under controlled pH and solvent conditions (e.g., D2O vs. DMSO-d6). Monitor via NMR or UV-Vis spectroscopy for thioether oxidation or isocyanate hydrolysis. Compare to analogs like Methyl 4-(methylthio)butyrate () to isolate substituent effects .

Q. What computational approaches predict the reactivity of the isocyanate group with nucleophiles (e.g., amines, alcohols)?

- Methodology : Density Functional Theory (DFT) calculates transition states and solvent effects (PCM models). Simulate nucleophilic attack trajectories (e.g., amine vs. alcohol) to predict regioselectivity. Validate with experimental kinetics (e.g., stopped-flow techniques) .

Q. How do catalytic systems (e.g., Lewis acids) affect urethane formation yields with this compound?

- Methodology : Screen catalysts (e.g., DBU, ZnCl2) in solvent systems (THF, DCM). Monitor reaction progress via FTIR (disappearance of -NCO peak). Optimize parameters (temperature, catalyst loading) using Design of Experiments (DoE). Compare yields to non-catalytic conditions .

Q. What strategies resolve discrepancies in reported enantioselectivity during asymmetric synthesis?

- Methodology :

- Chiral Catalysts : Use Cinchona alkaloids or BINOL derivatives to enhance stereocontrol.

- In-situ Monitoring : ReactIR tracks intermediate formation.

- Cross-Validation : Compare chiral HPLC data with circular dichroism (CD) spectroscopy .

Q. How does microgravity influence the compound’s stability or reactivity in combustion studies?

- Methodology : Adapt methodologies from methyl butyrate combustion studies (). Use drop-tower experiments to simulate microgravity, comparing ignition delays and decomposition pathways (GC-MS analysis of volatiles). Contrast with 1-g data to assess buoyancy effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.